molecular formula C5H8BFN2O2 B12274145 (1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid

(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B12274145
M. Wt: 157.94 g/mol
InChI Key: GTBZTAYQKPHCHO-UHFFFAOYSA-N
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Description

(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that contains a pyrazole ring substituted with a fluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation of 1,3-diketones with arylhydrazines to form the pyrazole ring . The fluoroethyl group can be introduced via nucleophilic substitution reactions. The boronic acid group is then introduced using boron reagents under Suzuki–Miyaura coupling conditions .

Industrial Production Methods

Industrial production methods for (1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyrazole ring can undergo reduction reactions to form dihydropyrazoles.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include boronic esters, dihydropyrazoles, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-Chloroethyl)-1H-pyrazol-4-yl)boronic acid
  • (1-(2-Bromoethyl)-1H-pyrazol-4-yl)boronic acid
  • (1-(2-Methylethyl)-1H-pyrazol-4-yl)boronic acid

Uniqueness

(1-(2-Fluoroethyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the fluoroethyl group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and methylethyl analogs

Properties

Molecular Formula

C5H8BFN2O2

Molecular Weight

157.94 g/mol

IUPAC Name

[1-(2-fluoroethyl)pyrazol-4-yl]boronic acid

InChI

InChI=1S/C5H8BFN2O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4,10-11H,1-2H2

InChI Key

GTBZTAYQKPHCHO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CCF)(O)O

Origin of Product

United States

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